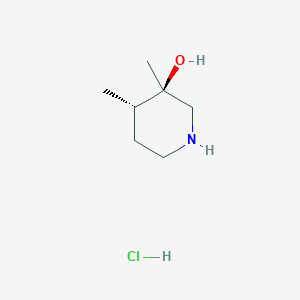

trans-3,4-Dimethylpiperidin-3-ol hydrochloride

Description

trans-3,4-Dimethylpiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(3R,4S)-3,4-dimethylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

InChI Key |

WFOORALUCWPZOR-LEUCUCNGSA-N |

Isomeric SMILES |

C[C@H]1CCNC[C@]1(C)O.Cl |

Canonical SMILES |

CC1CCNCC1(C)O.Cl |

Origin of Product |

United States |

Preparation Methods

Ring Closure and Reduction

This method involves cyclization of linear precursors followed by reduction to form the piperidine core.

-

Glutaric Acid Derivative Preparation :

-

Reduction to Piperidine Alcohol :

Reaction Scheme :

Table 1: Key Steps in Ring Closure and Reduction

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Urea, 180°C, 3 h | ~50% | 90% (trans) |

| Reduction | NaBH₄/BF₃·OEt₂, THF, 0°C → RT | 70–80% | >95% |

| Salt Formation | HCl in MeOH/Et₂O, 0°C → RT | 85–90% | >98% |

Reductive Amination and Hydrogenation

This approach employs palladium-catalyzed hydrogenation for stereoselective synthesis.

-

Palladium-Catalyzed Transfer Hydrogenation :

-

Reductive Amination :

Reaction Scheme :

Table 2: Catalytic Hydrogenation Conditions

| Catalyst System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pd/C (10% w/w) | DMF | 80°C | 12 h | 60–70% |

| Rh/C (5% w/w) + Josiphos SL-J009-1 | THF/EtOH | 25°C | 24 h | 55–65% |

Asymmetric Hydrogenation

For enantiomerically pure trans-3,4-dimethylpiperidin-3-ol, asymmetric hydrogenation is employed.

-

Rhodium-Catalyzed Hydrogenation :

Table 3: Asymmetric Hydrogenation Outcomes

| Catalyst System | Dr (cis:trans) | ee (%) |

|---|---|---|

| Rhodium + Josiphos SL-J009-1 | 48.5:1 | 66 |

| Pd/C + Chiral Ligand | 20:1 | 45 |

Detailed Reaction Pathways

Pathway A: Glutaric Acid → Dione → Diol → HCl Salt

-

Cyclization :

-

Reduction :

Key Optimization :

Pathway B: Palladium-Catalyzed Hydrogenation

-

Bis-Triflate Synthesis :

-

Transfer Hydrogenation :

-

LiAlH₄ Reduction :

Pathway C: Epoxidation and Reduction

-

Epoxidation :

-

Ring-Opening Reduction :

Table 4: Epoxidation and Reduction Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0–5°C, 2–3 h | 85–90% |

| Reduction | NaBH₄, THF/EtOH, 0–5°C, 1 h | 70–75% |

Purification and Optimization

Recrystallization

Chromatographic Purification

Yield Improvements

-

Catalyst Loading : Reducing Pd/C to 5% w/w minimizes side reactions.

-

Solvent Choice : DMF vs. THF affects reaction rates; DMF favors transfer hydrogenation.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Key Steps | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Ring Closure | Cyclization + NaBH₄ Reduction | 50–60 | High (trans) |

| Palladium Hydrogenation | Pd-Catalyzed Transfer Hydrogenation | 60–70 | Moderate |

| Asymmetric Hydrogenation | Rhodium + Chiral Ligand | 55–65 | Moderate (ee) |

| Epoxidation | m-CPBA + NaBH₄ Reduction | 70–75 | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and hydroxyl groups enable selective functionalization:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.

-

O-Sulfonation : The hydroxyl group undergoes sulfonation with SO₃·pyridine complex, yielding sulfonate esters for further cross-coupling .

Table 1: Representative N-Alkylation Conditions

| Substrate | Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| trans-3,4-Dimethylpiperidin-3-ol | Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl-3,4-dimethylpiperidin-3-ol | 78% |

Ring-Closure and Expansion Reactions

The piperidine scaffold participates in ring-modification reactions:

-

Urea-mediated cyclization : Heating glutaric acid derivatives with urea at 180°C produces 3,4-dimethylpiperidine-2,6-dione precursors .

-

Reductive ring closure : Sodium borohydride with BF₃·Et₂O reduces dione intermediates to trans-3,4-dimethylpiperidine derivatives .

Table 2: Key Ring-Closure Parameters

| Starting Material | Reagents | Temperature/Time | Product | Isomer Ratio (trans:cis) |

|---|---|---|---|---|

| Glutaric acid derivative | Urea | 180°C, 3 h | 3,4-dimethylpiperidine-2,6-dione | 2:1 |

Reduction and Oxidation Pathways

-

Borohydride reduction : Converts ketone intermediates to alcohols with stereochemical retention (e.g., NaBH₄/BF₃·Et₂O in THF) .

-

Catalytic hydrogenation : Removes protective groups (e.g., benzyl) using Pd/C under H₂ atmosphere .

Table 3: Reduction of Dione Intermediate

| Intermediate | Reducing System | Solvent | Product | Yield |

|---|---|---|---|---|

| 3,4-Dimethylpiperidine-2,6-dione | NaBH₄, BF₃·Et₂O | THF | trans-3,4-Dimethylpiperidin-3-ol | 80% |

Demethylation and Protective Group Chemistry

-

BCl₃-mediated demethylation : Cleaves methyl ethers at −78°C in CH₂Cl₂, enabling phenol formation for subsequent coupling .

-

Tosylation : Hydroxyl groups react with p-toluenesulfonyl chloride to form sulfonates for nucleophilic displacement .

Stereochemical Considerations

The trans-3,4-dimethyl configuration critically influences reactivity:

-

Cis/trans isomer separation : Achieved via recrystallization (e.g., ethyl acetate/hexanes) .

-

Stereoselective reductions : NaBH₄/BF₃·Et₂O favors trans-product formation due to steric hindrance .

This compound’s synthetic flexibility enables tailored modifications for pharmacological optimization, particularly in opioid receptor antagonism. Systematic studies confirm that methyl group positioning and N-substituents dictate both chemical reactivity and biological potency .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Trans-3,4-Dimethylpiperidin-3-ol hydrochloride serves as an essential intermediate in synthesizing various drug candidates, particularly those targeting central nervous system disorders. Its ability to modify receptor interactions makes it suitable for developing analgesics that interact with opioid receptors.

-

Neuropharmacology :

- This compound has demonstrated potential neuroprotective effects by modulating neurotransmitter systems, which can enhance synaptic plasticity and protect against neurodegeneration. Research indicates that derivatives can significantly impact neuronal survival and function.

-

Anticancer Activity :

- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it could induce apoptosis in hypopharyngeal tumor cells, comparable to standard chemotherapy agents like bleomycin . The mechanism involves receptor-mediated pathways that enhance its anticancer properties.

Neuroprotection Study

A study focused on the neuroprotective effects of this compound demonstrated significant improvements in cell viability in neuronal cultures exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative diseases.

Anticancer Efficacy

In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects that were comparable to those of established chemotherapy agents. The compound was noted for its ability to induce apoptosis through specific signaling pathways, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways . It may act on neurotransmitter receptors or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: trans-3,4-Dimethylpiperidin-3-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring . This structural feature imparts distinct chemical and biological properties compared to similar compounds . For example, the presence of the hydroxyl group at the 3-position and the methyl groups at the 3 and 4 positions confer unique reactivity and interaction profiles .

Biological Activity

Trans-3,4-Dimethylpiperidin-3-ol hydrochloride (also known as trans-3,4-DMP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. Its structure features a piperidine ring with methyl groups at the 3 and 4 positions and a hydroxyl group at the 3 position. This configuration significantly influences its biological activity, particularly its interaction with various neurotransmitter systems.

Research indicates that trans-3,4-DMP interacts primarily with opioid receptors, which are crucial for pain modulation and other physiological processes. The compound has been shown to exhibit both agonistic and antagonistic properties depending on structural modifications. For instance, studies have demonstrated that certain derivatives of trans-3,4-DMP can act as opioid receptor antagonists, which may have implications for pain management therapies .

1. Analgesic Properties

Trans-3,4-DMP has been investigated for its analgesic effects through various in vivo models. In animal studies, it demonstrated significant antinociceptive effects, particularly in models of acute pain where it was found to reduce pain responses effectively .

2. Anticancer Activity

The compound also shows promise in cancer therapy. Research has highlighted its potential to induce apoptosis in specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of pathways that lead to cell death and inhibition of tumor growth .

3. Antimicrobial Effects

Trans-3,4-DMP exhibits antimicrobial activity against various pathogens. Studies suggest that modifications to the piperidine structure can enhance its efficacy against bacterial strains, indicating a broad spectrum of therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,3-Dimethylpiperidin-4-ol hydrochloride | Hydroxyl group at position 4 | Different positioning of hydroxyl affects activity |

| N-Methylpiperidin-3-ol | Methyl substitution at nitrogen | Often used in central nervous system studies |

| 1-Methylpiperidin-4-one | Ketone functional group at position 4 | Exhibits different reactivity and biological activity |

Trans-3,4-DMP is unique due to its specific methyl substitutions that influence its pharmacological profile and receptor interactions compared to these similar compounds .

Study on Opioid Receptor Interaction

In a study examining the interaction of trans-3,4-DMP with opioid receptors, it was found that this compound could serve as a pure antagonist at the μ and κ receptors. The research indicated that small alterations in the structure could impart agonistic properties under certain conditions .

Anticancer Efficacy

Another significant study evaluated the anticancer efficacy of trans-3,4-DMP derivatives against human cancer cell lines. Results showed that specific derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin .

Q & A

Q. What are the optimal synthetic routes for trans-3,4-Dimethylpiperidin-3-ol hydrochloride, considering stereochemical control?

Methodological Answer: Synthesis of the compound requires careful stereochemical control, particularly for the trans configuration. A viable strategy involves:

- Hydrolysis of intermediates : Base-mediated hydrolysis in solvents like amides, sulfoxides, or cyclic ethers (e.g., THF) to preserve stereochemistry .

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to isolate the trans isomer. For related piperidine derivatives, fluorination or alkylation steps are often employed under inert conditions to avoid racemization .

- Purification : Recrystallization in polar aprotic solvents (e.g., acetonitrile) to enhance diastereomeric purity.

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer: Purity assessment typically involves:

-

HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) at 1.0 mL/min. Monitor at 210 nm, with retention times calibrated against reference standards (e.g., paroxetine-related compounds) .

-

Impurity Profiling : Compare against pharmacopeial guidelines for piperidine derivatives, focusing on limits for residual solvents (<0.1%) and chiral impurities (<0.5%) .

-

Data Table :

Parameter Specification Column C18, 250 mm × 4.6 mm, 5 µm Mobile Phase 70:30 Acetonitrile:Buffer Detection Wavelength 210 nm Retention Time 8.2 ± 0.5 min

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .

- Waste Disposal : Segregate aqueous and organic waste. Neutralize acidic residues before disposal via certified hazardous waste services .

- Emergency Response : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen and seek medical evaluation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound be resolved using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : Compare -NMR chemical shifts of the C3 and C4 protons. Trans isomers typically exhibit distinct coupling patterns (e.g., for axial-equatorial protons) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For related compounds, the trans isomer shows characteristic torsion angles of 160–180° between C3 and C4 substituents .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

-

UPLC-MS/MS : Employ a BEH C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Use MRM transitions for targeted impurity detection (e.g., m/z 215 → 170 for des-methyl analogs) .

-

Validation Parameters :

Parameter Requirement Linearity LOD/LOQ 0.1 µg/mL / 0.3 µg/mL Precision (RSD) <2%

Q. How does the compound’s structure influence its solubility and formulation stability?

Methodological Answer:

- Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400). Piperidine derivatives often show pH-dependent solubility, with hydrochloride salts improving aqueous solubility at acidic pH .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC, focusing on hydrolysis of the piperidine ring or oxidation of methyl groups .

Q. What in silico approaches predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT). Piperidine moieties often occupy hydrophobic binding pockets, with hydroxyl groups forming hydrogen bonds .

- Pharmacophore Mapping : Identify critical features like hydrogen bond acceptors (N-methyl groups) and aromatic regions for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.